![molecular formula C16H16F3NO2 B13904022 (3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.
Métodos De Preparación
. This process can be achieved using various reagents and catalysts to ensure the efficient incorporation of the trifluoromethyl group into the desired molecular framework. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Análisis De Reacciones Químicas
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: Its stability and biological activity are leveraged in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group often enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacological properties.
Berotralstat: A drug used to treat hereditary angioedema, featuring a trifluoromethyl group that contributes to its efficacy.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological and chemical properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H16F3NO2 |
|---|---|
Peso molecular |
311.30 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol |
InChI |
InChI=1S/C16H16F3NO2/c17-16(18,19)12-4-2-6-14(10-12)22-13-5-1-3-11(9-13)15(20)7-8-21/h1-6,9-10,15,21H,7-8,20H2/t15-/m0/s1 |
Clave InChI |
TZYDFNGCCDGYRG-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)[C@H](CCO)N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


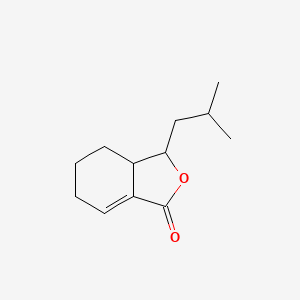
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)

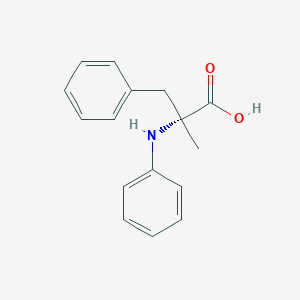
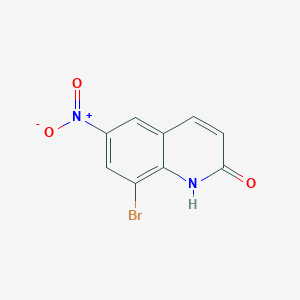
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)

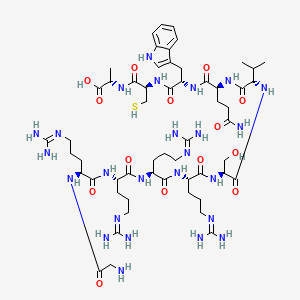
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
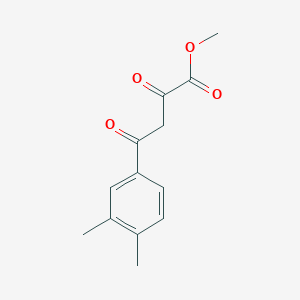
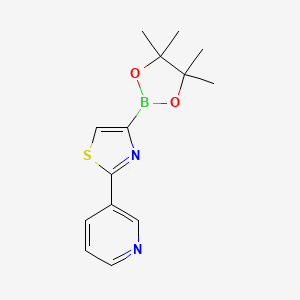
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
